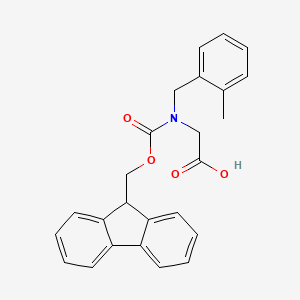

N-Fmoc-2-methylbenzyl-glycine

Description

Contextualizing N-Fmoc-2-methylbenzyl-glycine within Unnatural Amino Acid Chemistry

The field of unnatural amino acids has burgeoned in recent years, driven by the need to create novel peptides and proteins with tailored functions. researchgate.net Unnatural amino acids, by expanding the repertoire of available building blocks beyond the 20 proteinogenic amino acids, allow for the introduction of unique chemical functionalities, conformational constraints, and metabolic stability. researchgate.netsigmaaldrich.com

This compound is a prime example of such an unnatural amino acid derivative. creative-peptides.comwuxiapptec.com Its structure incorporates a glycine (B1666218) backbone, the simplest amino acid, which is achiral. nih.gov The "N-Fmoc" designation indicates that the nitrogen atom is protected by a fluorenylmethyloxycarbonyl group, a common strategy in solid-phase peptide synthesis. google.com The "2-methylbenzyl" substituent on the nitrogen atom introduces a specific aromatic side chain. This particular side chain can influence the conformational preferences of the resulting molecule. nih.gov The synthesis of such derivatives typically involves the N-alkylation of a glycine precursor with the corresponding benzyl (B1604629) halide. acs.org

Role of Fmoc Protection in the Synthesis of N-Substituted Glycine Building Blocks

The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the amine functionality in the synthesis of peptides and, by extension, peptoids. google.com Its popularity stems from its base-lability, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. frontiersin.orggoogle.com This is in contrast to the acid-labile Boc (tert-butyloxycarbonyl) protecting group, which requires strong acids for removal.

In the context of synthesizing N-substituted glycine building blocks like this compound, the Fmoc group plays a crucial role. The synthesis of these building blocks often begins with the protection of the amine group of glycine or a glycine ester. acs.org Following the introduction of the N-substituent (in this case, the 2-methylbenzyl group), the Fmoc group can be attached to the nitrogen atom. acs.org

The "building block" approach to peptoid synthesis involves the pre-synthesis of these Fmoc-protected N-substituted glycine monomers. frontiersin.org These monomers can then be used in standard solid-phase peptide synthesis (SPPS) protocols, similar to natural amino acids. frontiersin.org This method offers an alternative to the submonomer approach and can be advantageous in certain situations, such as when using microwave-assisted synthesis, where volatile amine submonomers may not be suitable. frontiersin.org

The Fmoc group's stability to the acidic conditions often used to cleave the final peptide or peptoid from the solid support resin is another key advantage. google.com This orthogonality allows for the selective deprotection of the N-terminal Fmoc group at each step of the synthesis to allow for chain elongation, while other acid-labile protecting groups on side chains remain intact until the final cleavage step. google.com

The properties of this compound are summarized in the table below:

| Property | Value | Reference |

| Chemical Formula | C25H23NO4 | creative-peptides.comacrotein.com |

| Molecular Weight | 401.5 g/mol | creative-peptides.com |

| CAS Number | 2137983-02-7 | creative-peptides.comwuxiapptec.comacrotein.com |

| Appearance | Solid | |

| Purity | Typically >95% | wuxiapptec.comacrotein.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[(2-methylphenyl)methyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-17-8-2-3-9-18(17)14-26(15-24(27)28)25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h2-13,23H,14-16H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRHLAWFLXSRFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Fmoc 2 Methylbenzyl Glycine and Its Analogs

Strategies for Asymmetric Synthesis of N-Fmoc-Protected Unnatural Glycine (B1666218) Derivatives

The stereochemistry of unnatural amino acids and their derivatives plays a crucial role in determining the structure and function of the resulting peptides and peptoids. Therefore, the development of asymmetric synthetic methods to produce enantiomerically pure N-Fmoc-protected unnatural glycine derivatives is of paramount importance.

Chiral Auxiliary Approaches in Glycine Schiff Base Alkylation

A powerful and widely utilized strategy for the asymmetric synthesis of α-amino acids involves the alkylation of chiral glycine Schiff bases. This method relies on the temporary attachment of a chiral auxiliary to the glycine molecule to direct the stereochemical outcome of the alkylation reaction. One of the most successful approaches employs nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand.

These Ni(II) complexes serve as chiral nucleophilic glycine equivalents. The metal complex creates a rigid, planar structure that enhances stereocontrol. The alkylation of these complexes with various alkyl halides proceeds with high diastereoselectivity, which is often thermodynamically controlled. nih.gov A common chiral auxiliary is derived from (S)-o-[(N-benzylprolyl)amino]benzophenone. The reaction of the nickel(II) complex of the Schiff base formed between this chiral auxiliary and glycine with an appropriate alkyl halide, such as 2-methylbenzyl bromide, in the presence of a base, leads to the formation of the desired N-alkylated glycine derivative with high optical purity. rsc.org After the alkylation step, the chiral auxiliary can be removed by acidic hydrolysis, and the resulting amino acid can be protected with an Fmoc group. The initial chiral reagents can often be recovered and reused, making this an efficient method. rsc.org

| Chiral Auxiliary System | Electrophile | Diastereomeric Excess (d.e.) | Reference |

| Ni(II)-complex of (S)-o-[(N-benzylprolyl)amino]benzophenone Schiff base of glycine | Benzyl (B1604629) bromide | High (not specified) | rsc.org |

| Ni(II)-complex of (S)-o-[(N-benzylprolyl)amino]benzophenone Schiff base of glycine | Allyl bromide | High (not specified) | rsc.org |

| Ni(II)-complex of (S)-o-[(N-benzylprolyl)amino]benzophenone Schiff base of glycine | Various alkyl halides | 70-92% optical yield | rsc.org |

Enantioselective Routes to N-Fmoc-2-methylbenzyl-glycine

While chiral auxiliary methods are effective, direct enantioselective methods are also being developed. These routes often involve the use of chiral catalysts that can differentiate between the two enantiotopic faces of a prochiral glycine derivative. For the synthesis of this compound, an enantioselective approach could involve the catalytic asymmetric alkylation of an N-protected glycine enolate. For instance, a glycine ester with a suitable protecting group on the nitrogen other than Fmoc (to avoid interference with the reaction) could be deprotonated to form an enolate. The subsequent alkylation with 2-methylbenzyl bromide in the presence of a chiral phase-transfer catalyst or a chiral metal complex could proceed enantioselectively. Following the alkylation, the temporary N-protecting group would be removed, and the Fmoc group would be introduced.

Another potential enantioselective route is the asymmetric reductive amination of a corresponding α-keto acid. This would involve the reaction of 2-(2-methylphenyl)glyoxylic acid with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent. The resulting chiral 2-methylbenzyl-glycine could then be protected with an Fmoc group.

Solution-Phase Synthetic Approaches for this compound

Solution-phase synthesis offers a versatile and scalable method for the preparation of this compound. A common approach involves the direct N-alkylation of a glycine derivative. For example, glycine methyl or ethyl ester can be reacted with 2-methylbenzyl bromide in the presence of a base to yield N-(2-methylbenzyl)glycine ester. The ester can then be saponified to the corresponding carboxylic acid. Finally, the secondary amine is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group using a reagent such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) to afford the final product, this compound.

Alternatively, a reductive amination approach can be employed in solution. This would involve the reaction of glycine with 2-methylbenzaldehyde (B42018) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). The resulting N-(2-methylbenzyl)glycine can then be Fmoc-protected. This method is often milder and can be more efficient than direct alkylation.

Solid-Phase Synthesis of N-Fmoc-Protected N-Substituted Glycine Oligomers (Peptoids)

Solid-phase synthesis is a highly efficient method for the preparation of N-substituted glycine oligomers, also known as peptoids. nih.gov This technique allows for the stepwise assembly of peptoid chains on an insoluble polymer support, which simplifies purification as excess reagents and byproducts can be removed by simple filtration and washing steps. nih.gov

Monomer Addition Strategies in Peptoid Solid-Phase Synthesis

In the monomer addition strategy, pre-synthesized N-Fmoc-N-substituted glycine monomers, such as this compound, are sequentially coupled to a growing peptoid chain on a solid support. This method is analogous to standard solid-phase peptide synthesis. The synthesis starts with a resin, often a Rink amide resin, which is deprotected to reveal a free amine. The first N-Fmoc-protected N-substituted glycine is then activated with a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) or HATU, and coupled to the resin. After the coupling is complete, the resin is washed, and the Fmoc group is removed with a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). This cycle of coupling and deprotection is repeated with different N-Fmoc-N-substituted glycine monomers until the desired peptoid sequence is assembled.

Submonomer Approaches for N-Substituted Glycine Oligomer Elongation

The submonomer approach, developed by Zuckermann and coworkers, is a highly efficient and versatile method for the solid-phase synthesis of peptoids. escholarship.org This strategy avoids the need to pre-synthesize individual N-Fmoc-protected monomers and instead builds the peptoid backbone in a two-step iterative cycle.

The cycle begins with the acylation of the resin-bound amine with a haloacetic acid, typically bromoacetic acid, activated with a carbodiimide (B86325) like DIC. This step forms a bromoacetylated intermediate on the resin. The second step involves the nucleophilic displacement of the bromide by a primary amine, in this case, 2-methylbenzylamine. This reaction introduces the desired side chain onto the glycine backbone. This two-step cycle is repeated to elongate the peptoid chain. The use of a vast array of commercially available primary amines allows for the creation of a diverse range of peptoid libraries. nih.gov The efficiency of each two-step cycle is typically very high, allowing for the synthesis of long peptoid oligomers. nih.gov

| Step | Reagents and Conditions | Purpose | Reference |

| Acylation | Bromoacetic acid, N,N'-diisopropylcarbodiimide (DIC) in DMF | Forms a bromoacetylated intermediate on the resin-bound amine. | escholarship.orgnih.gov |

| Displacement | Primary amine (e.g., 2-methylbenzylamine) in DMF or NMP | Introduces the side chain via nucleophilic substitution of the bromide. | escholarship.orgnih.gov |

This submonomer approach is highly amenable to automation, making it a powerful tool for the high-throughput synthesis of peptoid libraries for drug discovery and other applications.

Optimization of Coupling and Deprotection Cycles in Fmoc Solid-Phase Synthesis

Coupling Reactions: The steric hindrance posed by the N-(2-methylbenzyl) group in this compound makes the coupling of this amino acid particularly challenging. Standard coupling reagents may prove inefficient, requiring longer reaction times or leading to incomplete reactions sci-hub.rucem.com. To overcome these challenges, more potent activating reagents are often employed.

Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are frequently used to facilitate the coupling of sterically hindered amino acids. These reagents rapidly form activated esters that can react more efficiently with the resin-bound amine. For particularly difficult couplings involving N-methylated or other N-substituted amino acids, phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) have shown superior performance sci-hub.ru. The use of microwave-assisted SPPS can also significantly accelerate coupling reactions involving hindered amino acids by providing localized heating and increasing reaction kinetics cem.com.

Monitoring the completion of the coupling reaction is crucial. Qualitative tests like the Kaiser test, which detects free primary amines, are commonly used. However, for N-substituted amino acids, the Kaiser test is not applicable. In such cases, the TNBS (2,4,6-trinitrobenzenesulfonic acid) test can be used to detect the presence of unreacted secondary amines, indicated by an orange coloration of the resin beads iris-biotech.de. Quantitative monitoring can be achieved by cleaving a small amount of the resin-bound peptide and analyzing it by HPLC and mass spectrometry.

Deprotection Cycles: The removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF) researchgate.net. While generally efficient, the deprotection of Fmoc from sterically hindered N-substituted amino acids can be slower. Incomplete deprotection leads to the capping of the unreacted amine in the subsequent coupling step, resulting in a truncated peptide sequence. To ensure complete Fmoc removal, extended deprotection times or double deprotection cycles may be necessary lifetein.com.

Alternative deprotection reagents have been explored to address issues such as diketopiperazine formation, a common side reaction with N-terminal glycine and proline residues, and to improve the greenness of the process. A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP) has been shown to reduce diketopiperazine formation and accelerate Fmoc removal kinetics nih.gov. For sensitive peptides, acidic hydrogenolysis has been explored as an orthogonal deprotection strategy for the Fmoc group escholarship.org. The progress of the deprotection step can be monitored by UV spectroscopy, measuring the absorbance of the dibenzofulvene-piperidine adduct released into the solution iris-biotech.de.

| Parameter | Standard Condition | Optimized Condition for this compound | Rationale for Optimization |

| Coupling Reagent | DIC/HOBt | HATU, HCTU, PyBOP, or COMU | Increased reactivity to overcome steric hindrance. |

| Coupling Time | 30-60 min | 1-4 hours, potentially with microwave assistance | Ensures complete reaction for sterically hindered amino acids. |

| Monitoring | Kaiser Test | TNBS Test, HPLC/MS of cleaved sample | Kaiser test is not effective for secondary amines. |

| Deprotection Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF (extended time or double cycle), or 2% DBU/5% Piperazine in NMP | Ensures complete Fmoc removal from the hindered amine and can reduce side reactions. |

| Deprotection Time | 10-20 min | 20-40 min | Slower deprotection kinetics due to steric bulk. |

Resins and Linker Chemistries for Anchoring N-Fmoc-Glycine Derivatives

The choice of solid support and linker is a critical parameter in Fmoc-SPPS, as it dictates the conditions for cleavage of the final product and can influence the efficiency of the synthesis springernature.com. For the synthesis of peptides with a C-terminal carboxylic acid, which is the case when starting with an N-Fmoc-amino acid like this compound, several resin and linker combinations are available.

Wang Resin: Wang resin is a widely used support for the synthesis of peptide acids. It consists of a 4-alkoxybenzyl alcohol linker attached to a polystyrene matrix. The first Fmoc-amino acid is typically attached to the resin via an ester linkage. However, loading of sterically hindered amino acids onto Wang resin can be challenging and may lead to racemization or the formation of side products glycopep.combiotage.com.

2-Chlorotrityl Chloride (2-CTC) Resin: The 2-CTC resin is often preferred for sterically hindered amino acids due to its bulky trityl linker, which minimizes side reactions during the loading of the first amino acid glycopep.combiotage.com. The loading is performed under milder conditions, typically using the Fmoc-amino acid and a hindered base like N,N-diisopropylethylamine (DIEA), which avoids the need for pre-activation of the carboxylic acid and thus reduces the risk of racemization. Furthermore, peptides can be cleaved from 2-CTC resin under very mild acidic conditions (e.g., 1-3% trifluoroacetic acid in dichloromethane), which allows for the synthesis of fully protected peptide fragments biotage.comnih.gov.

Other Resins and Linkers: For specific applications, other resins and linkers may be employed. For instance, resins with enhanced swelling properties, such as polyethylene (B3416737) glycol (PEG)-grafted polystyrene resins (e.g., ChemMatrix®), can improve reaction kinetics in difficult sequences. Safety-catch linkers offer an orthogonal cleavage strategy, where the linker is activated by a specific chemical transformation before cleavage, providing an additional layer of protection during synthesis nih.gov.

A significant side reaction, particularly when dealing with glycine derivatives, is the formation of diketopiperazine at the dipeptide stage. This intramolecular cyclization leads to the cleavage of the dipeptide from the resin, resulting in a loss of yield. The use of 2-CTC resin can mitigate this side reaction due to the steric hindrance provided by the trityl group biotage.com.

| Resin Type | Linker Chemistry | Advantages for this compound | Disadvantages |

| Wang Resin | 4-Alkoxybenzyl alcohol | Cost-effective and widely used for peptide acids. | Loading can be difficult for sterically hindered amino acids; risk of racemization and diketopiperazine formation. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Mild loading conditions, reduced risk of racemization and diketopiperazine formation, allows for mild cleavage to obtain protected fragments. | Higher cost compared to Wang resin. |

| PEG-PS Resins | Various linkers | Improved swelling and solvation properties, beneficial for long or difficult sequences. | Higher cost. |

Large-Scale Preparation Methods for this compound and Related Structures

The transition from laboratory-scale synthesis to large-scale production of this compound and its analogs presents a distinct set of challenges. While solid-phase synthesis is amenable to automation and is widely used for producing peptides on a larger scale, several factors must be carefully considered to ensure efficiency, cost-effectiveness, and product quality bachem.combioduro.com.

The principles of large-scale synthesis of peptoids (N-substituted glycine oligomers), which are structurally analogous to peptides incorporating this compound, provide valuable insights. Solid-phase synthesis of peptoids is typically limited to the milligram scale in a research setting due to the cumulative effect of small yield losses over many steps nih.govacs.org. However, for the production of the monomer unit itself or short oligomers, solid-phase methods can be scaled up.

Key considerations for large-scale SPPS include:

Reactor Design: Specialized reactors are required to handle larger quantities of resin and to ensure efficient mixing and washing.

Solvent Consumption: The large volumes of solvents required for washing steps in SPPS are a major cost driver and environmental concern in large-scale production.

Reagent Stoichiometry: The excess of reagents used in laboratory-scale synthesis to drive reactions to completion becomes a significant cost factor at a larger scale. Optimization of reagent equivalents is crucial.

Heat Transfer: Exothermic reactions, such as those involving coupling reagents, can lead to localized heating, which may promote side reactions. Efficient heat dissipation is important in large-scale reactors.

Process Monitoring: Robust in-process controls are necessary to monitor the completion of each reaction step and to detect any potential issues early on.

Liquid-phase peptide synthesis (LPPS) offers an alternative for the large-scale production of shorter peptides or peptide fragments, as it can be more cost-effective in terms of solvent and reagent usage for certain sequences bioduro.comadvancedchemtech.com. A hybrid approach, where fragments are synthesized on a solid support and then coupled in solution, can also be an effective strategy for the production of longer, more complex molecules aiche.org.

Considerations for Atom Economy and Green Chemistry in Synthesis

The principles of green chemistry are increasingly being applied to peptide synthesis to minimize the environmental impact and improve the sustainability of the process. Solid-phase peptide synthesis, in its traditional form, is characterized by a high process mass intensity (PMI), meaning a large amount of waste is generated relative to the amount of product obtained. This is largely due to the extensive use of solvents for washing steps and the use of protecting groups and excess reagents rsc.org.

Green Solvents: A major focus of greening SPPS is the replacement of hazardous solvents like DMF, NMP, and dichloromethane (B109758) (DCM) with more environmentally benign alternatives. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and N-butylpyrrolidinone (NBP) have been investigated as potential replacements for DMF. Mixtures of green solvents have also been explored to achieve the desired resin swelling and solubility of reagents acs.org.

Solvent Reduction: Strategies to reduce solvent consumption are also being actively developed. "In-situ" Fmoc removal protocols, where the deprotection reagent is added directly to the coupling cocktail without an intermediate washing step, can significantly reduce the number of washing steps and, consequently, the volume of solvent waste generated tandfonline.compeptide.comdigitellinc.com.

Alternative Deprotection Methods: Research into alternative, greener Fmoc deprotection methods is ongoing. For example, a protocol using aqueous sodium hydroxide (B78521) in a mixture of 2-MeTHF and methanol (B129727) has been developed as a piperidine-free and DMF-free method for Fmoc removal nih.gov.

| Green Chemistry Principle | Application in the Synthesis of this compound | Potential Impact |

| Waste Prevention | Optimizing reagent stoichiometry; implementing solvent-reducing protocols like in-situ deprotection. | Reduced process mass intensity (PMI) and E-factor. |

| Atom Economy | Exploring alternative, more atom-economical protecting groups (long-term goal). | Improved efficiency and reduced waste from protecting groups. |

| Safer Solvents and Auxiliaries | Replacing DMF, NMP, and DCM with greener alternatives like 2-MeTHF, CPME, or green solvent mixtures. | Reduced environmental and health impacts of the synthesis process. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. | Faster synthesis and lower energy costs. |

Spectroscopic and Computational Approaches for Structural and Conformational Elucidation

Advanced Spectroscopic Characterization Techniques for Synthetic Intermediates and Products

Spectroscopic techniques are indispensable tools in synthetic chemistry for the verification of molecular structures, assessment of purity, and monitoring of reaction progress. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete picture of the molecular architecture and purity of N-Fmoc-2-methylbenzyl-glycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of organic molecules in solution. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning the chemical shifts of all atoms and for providing insights into the molecule's conformation.

A key aspect of the conformational analysis of N-substituted glycine (B1666218) derivatives is the potential for cis-trans isomerism around the amide bond. The presence of a bulky substituent on the nitrogen atom can influence the rotational barrier and the equilibrium between the cis and trans conformers. Temperature-dependent NMR studies can be employed to investigate this phenomenon. By recording spectra at different temperatures, it is possible to observe the coalescence of signals for the two isomers, which allows for the determination of the energy barrier for rotation around the amide bond.

The table below presents the anticipated ¹H NMR chemical shifts for this compound based on data from analogous compounds.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Fmoc aromatic protons | 7.30 - 7.90 | Multiplet |

| Fmoc CH | ~4.3 | Triplet |

| Fmoc CH₂ | ~4.2 | Doublet |

| Glycine CH₂ | ~3.8 - 4.0 | Singlet |

| Benzyl (B1604629) aromatic protons | 7.00 - 7.30 | Multiplet |

| Benzyl CH₂ | ~4.5 | Singlet |

| Methyl CH₃ | ~2.3 | Singlet |

This is an interactive data table. The values are predicted based on structurally similar compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy in Reaction Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule and for monitoring the progress of a chemical reaction. The FTIR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups.

The presence of the Fmoc protecting group can be confirmed by the characteristic peaks of the fluorenyl group's C-H stretching in the aromatic region (around 3000-3100 cm⁻¹) and C=C stretching vibrations (around 1450-1600 cm⁻¹). The carbonyl group of the Fmoc's carbamate (B1207046) will exhibit a strong absorption band around 1690-1720 cm⁻¹. The carboxylic acid moiety of the glycine backbone will show a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a C=O stretching vibration at approximately 1700-1730 cm⁻¹. The C-N stretching vibration is expected to appear in the 1000-1200 cm⁻¹ range.

FTIR spectroscopy is particularly useful for monitoring the deprotection of the Fmoc group, a common step in peptide synthesis. The disappearance of the characteristic carbamate carbonyl peak would indicate the successful removal of the Fmoc group. Similarly, during the coupling of the carboxylic acid group, the disappearance of the broad O-H band would signify the formation of a new amide bond.

The following table summarizes the expected characteristic FTIR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Carbamate C=O | Stretching | 1690 - 1720 |

| Carboxylic Acid C=O | Stretching | 1700 - 1730 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1000 - 1200 |

This is an interactive data table. The values are predicted based on data for similar functional groups.

Mass Spectrometry (MS) for Product Verification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to generate the molecular ion.

The expected molecular weight of this compound (C₂₅H₂₃NO₄) is approximately 401.46 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 402.5. Adducts with sodium [M+Na]⁺ (m/z 424.4) or potassium [M+K]⁺ (m/z 440.5) may also be detected. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy, thus confirming its chemical formula.

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the molecular ion. The fragmentation of Fmoc-protected amino acids and peptides has been studied. A common fragmentation pathway involves the loss of the Fmoc group. The protonated molecule can undergo a McLafferty-type rearrangement, leading to the loss of the fluorenyl group as dibenzofulvene (C₁₄H₁₀, MW 178.23) and subsequent loss of CO₂. Another characteristic fragmentation is the formation of a b₁⁺ ion through cleavage of the amide bond.

The table below lists some of the expected key ions in the ESI-MS spectrum of this compound.

| Ion | Formula | Expected m/z | Description |

| [M+H]⁺ | [C₂₅H₂₄NO₄]⁺ | 402.5 | Protonated molecule |

| [M+Na]⁺ | [C₂₅H₂₃NNaO₄]⁺ | 424.4 | Sodium adduct |

| [M-Fmoc+H]⁺ | [C₁₀H₁₂NO₂]⁺ | 180.1 | Loss of the Fmoc group |

| [Fmoc-CH₂]⁺ | [C₁₄H₁₁]⁺ | 179.1 | Fragment of the Fmoc group |

This is an interactive data table. The m/z values are calculated based on the chemical formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Fmoc Group Quantification and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative technique that can be used to determine the concentration of chromophore-containing compounds in solution. The fluorenyl group of the Fmoc protecting group has a strong UV absorbance, which can be exploited for quantification.

A common application of UV-Vis spectroscopy in the context of Fmoc-protected compounds is the quantification of the Fmoc group after its cleavage from a solid support or in solution. The Fmoc group is typically removed using a base, such as piperidine (B6355638). This reaction releases dibenzofulvene, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. This adduct has a characteristic strong UV absorbance with maxima around 289 nm and 301 nm.

By measuring the absorbance of the solution at one of these wavelengths and using the Beer-Lambert law (A = εbc), the concentration of the adduct can be determined. The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct is known, allowing for the calculation of the amount of Fmoc group that was cleaved. This method is widely used to determine the loading of Fmoc-protected amino acids on solid supports in peptide synthesis.

The table below provides the molar absorption coefficients for the dibenzofulvene-piperidine adduct used for Fmoc quantification.

| Wavelength (nm) | Molar Absorption Coefficient (ε) (dm³ mol⁻¹ cm⁻¹) |

| 289 | 5800 - 6089 |

| 301 | 7800 - 8021 |

This is an interactive data table. Data sourced from relevant literature. chemicalbook.comhmdb.ca

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools for investigating the conformational preferences and dynamic behavior of molecules at the atomic level. These methods complement experimental data and provide insights into the structural properties of this compound and its oligomers.

Molecular Mechanics and Dynamics Simulations of N-Substituted Glycine Oligomers

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to study the conformational landscape and dynamics of molecules. These methods are particularly useful for exploring the preferred conformations of flexible molecules like N-substituted glycine oligomers (also known as peptoids).

For this compound and its oligomers, MM calculations can be used to perform a conformational search to identify low-energy structures. These calculations use a force field, which is a set of parameters that describe the potential energy of a system as a function of its atomic coordinates. By systematically varying the rotatable bonds in the molecule, it is possible to generate a large number of conformations and identify the most stable ones.

MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of the molecule and reveal its conformational flexibility and the transitions between different states. For N-substituted glycine oligomers, MD simulations can be used to study their folding behavior and the stability of any secondary structures they may form, such as helices. Research on oligo(N-aryl glycines) has shown that the presence of N-aryl side chains can enforce a preference for trans-amide bonds, leading to more stable and predictable structures chemicalbook.comhmdb.carsc.org. Quantum mechanics calculations can further refine the energy profiles of the folding landscape chemicalbook.comhmdb.carsc.org. These computational approaches are instrumental in the rational design of new biomimetic materials with defined three-dimensional structures chemicalbook.comhmdb.carsc.org.

Conformational Analysis of N-Benzylglycine Scaffolds

The conformational landscape of N-benzylglycine scaffolds, which form the core structure of this compound, has been a subject of interest in computational and spectroscopic studies. These investigations are crucial for understanding the spatial arrangement of the molecule, which in turn influences its reactivity and interactions with other molecules. The presence of the bulky Fmoc protecting group and the benzyl substituent on the nitrogen atom introduces significant steric hindrance, leading to a restricted number of preferred conformations.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide experimental validation for the computationally predicted conformations. nih.govnih.gov In NMR spectroscopy, the coupling constants and chemical shifts of protons are sensitive to their spatial arrangement. nih.gov For instance, the presence of two distinct conformers (cis and trans) has been observed in solutions of some dipeptides containing N-phosphonomethylglycine. nih.gov FT-IR spectroscopy can provide information about intramolecular hydrogen bonding, which plays a significant role in stabilizing certain conformations. nih.govacs.org

Table 1: Spectroscopic and Computational Data for N-Substituted Glycine Derivatives

| Compound/Scaffold | Method | Key Findings | Reference |

|---|---|---|---|

| N-propyl-glycine | FT-IR, NMR, DFT | Characterized N-H and C=O stretching frequencies, confirming the non-zwitterionic form in certain conditions. Proton and carbon NMR shifts for the glycine backbone were identified. | nih.govacs.org |

| N-octyl-glycine | FT-IR, NMR, DFT | Similar spectroscopic features to N-propyl-glycine, with shifts indicating the influence of the longer alkyl chain. DFT studies revealed information on molecular geometry. | nih.govacs.org |

| Dipeptides with N-phosphonomethylglycine | NMR Spectroscopy | Observation of cis and trans conformers in solution based on distinct NMR signals. | nih.gov |

Microscopic and Thermal Analysis in Material Characterization

Microscopic and thermal analysis techniques are essential for characterizing the solid-state properties of N-Fmoc protected amino acids, including this compound. These methods provide information on the morphology, crystalline nature, and thermal stability of the compound.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the micromorphology of materials. researchgate.netresearchgate.net For Fmoc-protected amino acids, these techniques have been used to study their self-assembly into various nanostructures such as fibers, ribbons, and spheres. researchgate.netresearchgate.net The morphology of these assemblies is influenced by factors like the amino acid side chain, solvent conditions, and pH. researchgate.netresearchgate.net For example, studies on Fmoc-protected aliphatic amino acids have shown that the steric effects of the side chains influence the resulting self-assembled structures. researchgate.net

Thermal analysis methods, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase transitions of the compound. nih.govresearchgate.netasu.edu TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of residual solvents. nih.govasu.edulibretexts.org DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase changes. nih.govresearchgate.netlibretexts.org The thermal decomposition of various amino acids has been studied, revealing that they generally decompose endothermically at specific temperatures. nih.gov

Although specific microscopic and thermal analysis data for this compound are not extensively documented, the behavior of other Fmoc-protected amino acids provides a basis for what can be expected. The following table summarizes typical findings from the microscopic and thermal analysis of related compounds.

Table 2: Microscopic and Thermal Analysis Data for Fmoc-Protected Amino Acids

| Compound/Class | Technique | Observations | Reference |

|---|---|---|---|

| Fmoc-Alanine | SEM, Optical Microscopy | Formation of well-defined crystalline structures. | researchgate.netrsc.org |

| Fmoc-Leucine | SEM, Optical Microscopy | Self-assembly into flower-like structures composed of needles. | researchgate.net |

| Fmoc-L2QG and Fmoc-L3QG | TEM | Formation of narrow, twisted fibrous structures or wide, flat tape-like structures depending on pH. | researchgate.net |

| Various Amino Acids (unprotected) | TGA, DSC | Endothermic decomposition at well-defined temperatures, with the evolution of gases such as H₂O and NH₃. | nih.gov |

Advanced Applications and Functionalization in Chemical Biology and Materials Science

Integration of N-Fmoc-2-methylbenzyl-glycine in Peptide and Peptoid Construction

The incorporation of N-substituted glycine (B1666218) units into peptide and peptoid structures is a well-established strategy to create novel biomimetic molecules with enhanced properties. These modifications can influence proteolytic stability, cell permeability, and conformational behavior.

Design and Synthesis of Peptidomimetics Incorporating N-Methylbenzylglycine

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov N-substituted glycines, or peptoids, are a prominent class of peptidomimetics where the side chain is attached to the backbone amide nitrogen rather than the α-carbon. nih.gov This structural alteration renders them resistant to proteolytic degradation. nih.gov The synthesis of peptoids is often carried out using the sub-monomer method on a solid support, which allows for the straightforward incorporation of a wide variety of side chains. escholarship.org

The 2-methylbenzyl group of this compound introduces a sterically demanding and hydrophobic side chain. The design of peptidomimetics incorporating this unit would likely aim to leverage these features. For instance, the hydrophobic nature of the benzyl (B1604629) group can enhance interactions with hydrophobic pockets in target proteins, while the methyl group provides additional steric bulk that can influence binding affinity and selectivity.

The synthesis of a peptidomimetic incorporating this compound would typically follow the established solid-phase sub-monomer protocol. This involves a two-step cycle: acylation of the resin-bound amine with a haloacetic acid (e.g., bromoacetic acid), followed by a nucleophilic substitution reaction with the primary amine corresponding to the desired side chain (in this case, 2-methylbenzylamine). The Fmoc protecting group on the terminal glycine would be removed to allow for the next coupling cycle.

Strategies for Modulating Peptide/Peptoid Secondary Structure via N-Substituted Glycine Incorporation

Unlike peptides, the peptoid backbone lacks the amide protons necessary for the formation of traditional hydrogen bond-stabilized secondary structures like α-helices and β-sheets. nih.gov Consequently, the secondary structure of peptoids is primarily governed by steric interactions between the side chains and the backbone, as well as the cis-trans isomerization of the tertiary amide bonds. nih.gov

Table 1: Potential Influence of N-Substituted Glycines on Peptoid Secondary Structure

| N-Substituent Type | Predominant Amide Bond Isomer | Resulting Structural Propensity |

| Small, non-bulky (e.g., methyl) | Mixture of cis and trans | Flexible, disordered |

| Bulky, chiral (e.g., (S)-N-(1-phenylethyl)) | Predominantly cis | Helical structures |

| Aromatic (e.g., N-aryl) | Predominantly trans | Extended or turn-like structures |

| Substituted benzyl (e.g., 2-methylbenzyl) | Likely influenced by steric hindrance | Potentially constrained conformations |

Functionalization Strategies for this compound Derivatives

The ability to functionalize peptoids at specific sites is critical for their application in chemical biology and materials science. This allows for the attachment of probes, labels, or other molecular entities to study their biological interactions or to create novel materials.

Site-Specific Derivatization and Bioconjugation Chemistries

Site-specific derivatization of peptoids can be achieved by incorporating monomers with reactive functional groups in their side chains. While the 2-methylbenzyl group itself is relatively inert, the peptoid backbone or other positions in the sequence can be functionalized. For instance, a peptoid containing N-(2-methylbenzyl)glycine could be synthesized with a terminal monomer bearing a functional group amenable to bioconjugation, such as an azide for click chemistry, an aldehyde for hydrazide ligation, or a maleimide for reaction with thiols. nih.gov

Alternatively, the aromatic ring of the 2-methylbenzyl group could potentially be functionalized prior to its incorporation into the peptoid, although this would require a custom synthesis of the corresponding primary amine. For example, introducing a para-azido or para-alkynyl group onto the benzyl ring would create a handle for subsequent click chemistry reactions.

Labeling of Peptides/Peptoids for Advanced Imaging Methodologies

Fluorescent labeling is a powerful tool for visualizing the localization and dynamics of molecules in biological systems. researchgate.net Peptides and peptoids can be labeled with fluorescent dyes at their N-terminus, C-terminus, or at specific side chains. nih.gov

A peptoid incorporating N-(2-methylbenzyl)glycine could be fluorescently labeled by attaching a fluorophore to its N-terminus after solid-phase synthesis. Common labeling strategies involve reacting the terminal amine with an N-hydroxysuccinimide (NHS) ester or isothiocyanate derivative of the desired dye. Alternatively, a fluorescent amino acid or a glycine derivative with a fluorescent side chain could be incorporated at a specific position within the peptoid sequence.

The choice of fluorophore and labeling strategy would depend on the specific imaging application, including the desired excitation and emission wavelengths, quantum yield, and photostability.

Table 2: Common Bioconjugation Chemistries for Peptide/Peptoid Labeling

| Reaction | Functional Group on Peptoid | Functional Group on Label |

| Amide bond formation | Amine (N-terminus, Lys side chain) | Activated ester (e.g., NHS ester) |

| Thiol-maleimide addition | Thiol (Cys side chain) | Maleimide |

| Click Chemistry (CuAAC) | Alkyne | Azide |

| Staudinger Ligation | Azide | Phosphine |

| Oxime/Hydrazone Ligation | Aldehyde/Ketone | Alkoxyamine/Hydrazine |

N-Substituted Glycine Oligomers as Molecular Scaffolds and Building Blocks

The modular nature and synthetic accessibility of N-substituted glycine oligomers (peptoids) make them attractive as molecular scaffolds for the construction of more complex architectures. Their resistance to proteolysis and potential for controlled folding allows for the design of robust and predictable three-dimensional structures.

Peptoid oligomers can serve as backbones for the presentation of functional groups in a defined spatial arrangement. By controlling the sequence of N-substituted glycines, it is possible to create specific patterns of hydrophobicity, charge, and reactivity. This has been exploited in the development of peptoid-based materials for applications such as sensing, catalysis, and drug delivery.

The incorporation of N-(2-methylbenzyl)glycine into such oligomers would contribute a defined hydrophobic and sterically hindered element. A sequence of these monomers could lead to the formation of a rigid, hydrophobic domain within a larger molecular construct. Furthermore, the ease of synthesis allows for the creation of combinatorial libraries of N-substituted glycine oligomers, which can be screened for a desired function, such as binding to a specific protein target or catalyzing a particular chemical reaction. nih.gov The unique steric and electronic properties of the 2-methylbenzyl group would expand the chemical space available for the design of such functional molecular scaffolds.

Combinatorial Library Synthesis for Exploration of Chemical Diversity

The modular nature of N-substituted glycines makes them ideal building blocks for the synthesis of large and chemically diverse combinatorial libraries. nih.govrsc.org The use of this compound in a "sub-monomer" solid-phase synthesis approach would allow for the precise introduction of the 2-methylbenzyl group at specific locations within an oligomer. This method involves a two-step cycle of acylation with a haloacetic acid, followed by nucleophilic displacement with a primary amine.

The exploration of chemical diversity using peptoid libraries has been a cornerstone of their application since their inception. nih.gov Early research focused on generating large combinatorial libraries using split-pool methods for high-throughput screening to identify novel bioactive compounds. nih.gov The ability to incorporate a wide variety of side chains, such as the 2-methylbenzyl group from this compound, allows for the fine-tuning of steric and electronic properties of the resulting oligomers.

Below is a table illustrating the potential diversity that can be achieved in a peptoid library using various primary amine sub-monomers in combination with a glycine backbone.

| Amine Sub-monomer | Resulting Side Chain | Potential Properties |

| 2-Methylbenzylamine | 2-Methylbenzyl | Aromatic, moderately hydrophobic |

| Isopropylamine | Isopropyl | Aliphatic, hydrophobic |

| Methoxyethylamine | 2-Methoxyethyl | Hydrophilic, flexible |

| Aniline | Phenyl | Aromatic, electron-rich |

| 4-Fluoroaniline | 4-Fluorophenyl | Aromatic, electron-withdrawing |

This table represents a hypothetical combinatorial library incorporating diverse side chains to explore chemical space.

The synthesis of such libraries enables the rapid discovery of molecules with specific functions, from therapeutics to materials with unique properties. rsc.orgenergy.gov

Applications in Protein-Protein Interaction Studies

Protein-protein interactions (PPIs) are fundamental to most cellular processes, making them attractive but challenging therapeutic targets. nih.govacs.org Peptoids, due to their structural similarity to peptides, have emerged as a promising class of molecules for modulating PPIs. nih.gov The N-substituted glycine backbone provides proteolytic stability, a significant advantage over natural peptides. nih.gov

The 2-methylbenzyl side chain of this compound can be strategically employed to mimic key hydrophobic or aromatic residues at a PPI interface. By creating libraries of peptoids that include this and other functional groups, researchers can screen for potent and selective PPI inhibitors. nih.gov For example, bicyclic peptides and peptoids have been successfully used to identify antagonists for challenging targets like tumor necrosis factor-alpha (TNFα). nih.gov

Rational design, aided by molecular modeling, can also be used to create focused libraries of peptoids with a higher probability of binding to a specific protein target. nih.gov The conformational flexibility of the peptoid backbone, which can be constrained by incorporating bulky side chains like 2-methylbenzyl, is a key factor in their ability to adopt conformations that complement the protein surface. nih.gov

The following table provides examples of peptoids and their targeted protein-protein interactions, illustrating the potential for this compound-containing oligomers in this field.

| Peptoid/Peptidomimetic Class | Target PPI | Therapeutic Area |

| Bicyclic Peptoids | TNFα - TNFα Receptor | Inflammation |

| Stapled Peptides | p53 - MDM2 | Oncology |

| Linear Peptoid Dimers/Trimers | G-protein-coupled receptors | Signal Transduction |

This table showcases examples of peptoid-based inhibitors of protein-protein interactions, a potential application for oligomers derived from this compound.

Development of Nanostructured Materials and Sensors utilizing N-Substituted Glycines

The self-assembly of peptoids into well-defined nanostructures has opened up new avenues in materials science. nih.govresearchgate.net The precise control over the monomer sequence allows for the design of peptoids that can assemble into nanosheets, nanotubes, and other complex architectures. acs.org The chemical diversity of the side chains is crucial for directing these assembly processes and for imparting specific functionalities to the resulting materials. acs.org

The incorporation of this compound into a peptoid sequence could influence the packing and morphology of the resulting nanostructures due to the steric bulk and aromatic nature of the 2-methylbenzyl group. These peptoid-based nanomaterials have potential applications as scaffolds for tissue engineering, as drug delivery vehicles, and as components of biosensors. nih.gov

For instance, peptoid nanosheets displaying a high density of diverse functional loops on their surface have been used to create materials that can selectively bind to protein targets, mimicking the function of antibodies. energy.gov This technology could be adapted to create sensors where the binding of an analyte to the peptoid nanostructure results in a detectable signal. Furthermore, glycine and its derivatives have been explored in the development of piezoelectric sensors, suggesting a role for functionalized glycines in flexible and biodegradable electronic devices. nih.gov

The table below outlines potential applications of nanostructured materials derived from N-substituted glycines.

| Nanostructure Type | Potential Application | Key Feature |

| Peptoid Nanosheets | Biosensors, Synthetic Antibodies | High-density surface functionalization |

| Peptoid Nanotubes | Drug Delivery, Nanoelectronics | Hollow, high aspect ratio structures |

| Glycine-based Films | Biodegradable Piezoelectric Sensors | Self-assembly into polar crystalline structures |

This table highlights the diverse applications of nanostructured materials based on N-substituted glycines, a field where this compound could serve as a valuable building block.

Emerging Research Directions and Future Outlook

Development of Novel N-Substituted Glycine (B1666218) Analogs with Enhanced Properties

Researchers are actively exploring a wide range of N-substituents to modulate key properties such as:

Proteolytic Stability: A major driver for the use of N-substituted glycines is their inherent resistance to degradation by proteases. This is because the peptide bond backbone is altered, making it unrecognizable to these enzymes. Future research will likely focus on N-substituents that further enhance this stability, leading to peptidomimetics with longer in vivo half-lives.

Conformational Control: The N-substituent plays a crucial role in dictating the local and global conformation of peptoids (oligomers of N-substituted glycines). By introducing bulky or rigid N-substituents, chemists can induce specific secondary structures, such as helices and sheets. This level of control is paramount for designing molecules that can mimic the function of natural proteins, for instance, by presenting side chains in a precise three-dimensional arrangement to interact with biological targets. The 2-methylbenzyl group, with its defined steric profile, is an example of a substituent that can enforce a particular backbone geometry.

Cell Permeability and Bioavailability: For therapeutic applications, the ability of a molecule to cross cell membranes is critical. The properties of the N-substituent, such as its hydrophobicity, charge, and size, significantly impact cell permeability. The development of novel analogs will involve a systematic exploration of these parameters to optimize the pharmacokinetic profiles of peptidomimetics.

Functionalization: The introduction of reactive functional groups into the N-substituent opens up possibilities for bioconjugation, labeling with fluorescent probes, or attachment to surfaces. This allows for the creation of sophisticated molecular tools for diagnostics, imaging, and materials science.

The table below illustrates the diversity of N-substituents being explored and their intended effects on the properties of the resulting glycine analogs.

| N-Substituent Class | Example Substituent | Desired Enhanced Property | Potential Application |

| Bulky Alkyl Groups | tert-Butyl | Increased steric hindrance, conformational restriction | Creation of rigid scaffolds for catalysis |

| Aromatic Groups with Varied Electronics | 4-Nitrobenzyl | Modulation of electronic properties, induction of specific secondary structures | Development of molecular sensors |

| Charged Groups | Aminoethyl | Improved water solubility, specific interactions with biological targets | Design of cell-penetrating peptides |

| Fluorinated Alkyl Chains | Trifluoroethyl | Enhanced metabolic stability, altered lipophilicity | Development of more stable drug candidates |

Advanced Automation and High-Throughput Synthesis Methodologies

The exploration of the vast chemical space offered by N-substituted glycines is greatly facilitated by advancements in automated synthesis and high-throughput screening. The "sub-monomer" method of peptoid synthesis is particularly amenable to automation, allowing for the rapid creation of large and diverse libraries of compounds.

Key developments in this area include:

Robotic Synthesizers: Modern peptide synthesizers can be programmed to perform the repetitive steps of acylation and displacement required for peptoid synthesis with high efficiency and minimal human intervention. This enables the parallel synthesis of hundreds or even thousands of unique N-substituted glycine oligomers.

Miniaturization and Microfluidics: The use of microfluidic devices allows for synthesis to be carried out on a much smaller scale, reducing the consumption of expensive reagents and enabling a higher density of reactions to be performed simultaneously.

Combinatorial Chemistry: By systematically varying the N-substituent at each position in a peptoid chain, combinatorial libraries of immense diversity can be generated. These libraries are invaluable for screening against biological targets to identify lead compounds in drug discovery. For example, a library could be synthesized where one position is varied with a range of N-benzyl glycine derivatives, including the 2-methylbenzyl variant, to probe the effect of subtle steric changes on binding affinity.

These high-throughput methodologies are accelerating the pace of discovery in fields that utilize N-substituted glycines, allowing for a more rapid optimization of molecular properties for specific applications.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Biosciences

The future of N-Fmoc-2-methylbenzyl-glycine and related compounds lies at the crossroads of synthetic chemistry and the life sciences. The ability to create synthetic molecules with precisely controlled structures and functions is enabling chemists to address complex biological problems in new and innovative ways.

Collaborative, interdisciplinary research is driving progress in several key areas:

Drug Discovery and Development: Peptoids and other peptidomimetics constructed from N-substituted glycines are being investigated as potential therapeutics for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. Their enhanced stability and tunable properties make them attractive alternatives to traditional peptide-based drugs.

Biomaterials Science: N-substituted glycine oligomers are being used to create novel biomaterials with applications in tissue engineering, regenerative medicine, and medical devices. For example, peptoid-based hydrogels can be designed to mimic the extracellular matrix, providing a scaffold for cell growth and tissue repair. The self-assembly properties of certain peptoids can be harnessed to create well-defined nanostructures.

Chemical Biology: N-substituted glycines are being employed as molecular probes to study biological processes. For instance, fluorescently labeled peptoids can be used to track the movement of molecules within cells or to identify the binding partners of a particular protein.

The synergy between synthetic chemists who can design and create these complex molecules and biologists who can test their function in living systems is essential for realizing the full potential of N-substituted glycines. The continued development of compounds like this compound will undoubtedly fuel further innovation at this exciting scientific interface.

Q & A

Q. Methodological Approach :

- HPLC : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to assess purity. Retention times and peak integration provide quantitative purity data .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ ion for this compound: calculated ~423.5 g/mol).

- NMR : 1H/13C NMR in deuterated DMSO or CDCl3 verifies structural integrity, with characteristic Fmoc aromatic peaks (δ 7.2–7.8 ppm) and methylbenzyl signals (δ 2.3–2.5 ppm) .

What strategies mitigate low coupling efficiency of N-Fmoc-2-methylbenzyl-glycycline in sterically demanding peptide sequences?

Q. Advanced Optimization :

- Activation Reagents : Replace standard HBTU with PyAOP or COMU for enhanced reactivity in steric environments .

- Temperature Control : Perform couplings at 50°C (microwave-assisted SPPS) to improve reaction kinetics .

- Resin Swelling : Pre-swell resins (e.g., Wang or Rink amide) in DCM/DMF (1:1) for 30 minutes to enhance accessibility .

How can side reactions (e.g., racemization or incomplete deprotection) be systematically analyzed during synthesis?

Q. Diagnostic Tools :

- Racemization Check : Use Marfey’s reagent to derivatize hydrolyzed peptide fragments; chiral HPLC separates D/L enantiomers .

- LC-MS/MS : Monitor for byproducts (e.g., truncated sequences or Fmoc adducts) with high-resolution MS and MS/MS fragmentation .

- Kaiser Test : Qualitatively detect free amines post-deprotection to confirm Fmoc removal .

What role does N-Fmoc-2-methylbenzyl-glycycline play in designing peptide-based biomaterials?

Application in Supramolecular Chemistry :

The methylbenzyl group enhances hydrophobicity, promoting self-assembly into β-sheet-rich hydrogels. Protocols include:

- Gelation Studies : Dissolve the peptide in DMSO, dilute with PBS (pH 7.4), and monitor gelation via rheology .

- Structural Analysis : Use FTIR (amide I band at ~1630 cm⁻¹) and TEM to confirm nanofiber formation .

How do researchers resolve contradictions in reported solubility profiles of N-Fmoc-2-methylbenzyl-glycycline?

Q. Critical Analysis Framework :

- Solvent Screening : Test solubility in DMF, DCM, THF, and aqueous buffers (pH 4–9). Evidence indicates limited solubility in water (<1 mg/mL) but high solubility in DMF (>50 mg/mL) .

- Co-solvent Systems : Use DMSO/water mixtures (e.g., 20:80) for assays requiring aqueous compatibility .

What experimental precautions ensure stability of N-Fmoc-2-methylbenzyl-glycycline during long-term storage?

Q. Best Practices :

- Storage Conditions : Store at –20°C under argon in amber vials to prevent Fmoc group degradation .

- Quality Control : Re-analyze purity via HPLC every 6 months; repurify via flash chromatography (silica gel, ethyl acetate/hexane) if degradation exceeds 5% .

How can computational modeling guide the incorporation of N-Fmoc-2-methylbenzyl-glycycline into non-canonical peptide architectures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.